molecular formula C₁₀₃H₁₅₇N₂₅O₂₉ B612632 211426-18-5 CAS No. 211426-18-5

211426-18-5

Cat. No.: B612632
CAS No.: 211426-18-5
M. Wt: 2209.50
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound with the Chemical Abstracts Service (CAS) number 211426-18-5 is known as Interphotoreceptor Retinoid Binding Protein Fragment. It is a 20-residue peptide and a major pathogenic epitope.

Scientific Research Applications

Interphotoreceptor Retinoid Binding Protein Fragment has several scientific research applications:

Mechanism of Action

The compound is a 20-residue peptide and a major pathogenic epitope. It is present in the first homologous repeat of the interphotoreceptor retinoid binding protein peptide (IRBP 161–180), which can induce posterior uveitis (EAU) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Interphotoreceptor Retinoid Binding Protein Fragment involves peptide synthesis techniques. The synthesis is typically carried out using solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain. The reaction conditions include the use of protected amino acids, coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC), and deprotection agents like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. The purification of the synthesized peptide is achieved through high-performance liquid chromatography (HPLC), ensuring the removal of impurities and achieving the desired purity level .

Chemical Reactions Analysis

Types of Reactions

Interphotoreceptor Retinoid Binding Protein Fragment primarily undergoes peptide bond formation and cleavage reactions. These reactions are crucial during its synthesis and degradation.

Common Reagents and Conditions

    Peptide Bond Formation: Coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used.

    Peptide Bond Cleavage: Trifluoroacetic acid (TFA) is used for deprotection and cleavage of the peptide from the solid support during synthesis.

Major Products Formed

The major product formed from these reactions is the desired peptide sequence, Interphotoreceptor Retinoid Binding Protein Fragment. Impurities and by-products are typically removed during the purification process .

Comparison with Similar Compounds

Similar Compounds

    Interphotoreceptor Retinoid Binding Protein (IRBP): The parent protein from which the fragment is derived.

    Other Peptide Fragments: Similar peptides used in autoimmune disease research.

Uniqueness

Interphotoreceptor Retinoid Binding Protein Fragment is unique due to its specific sequence and its ability to induce experimental autoimmune uveitis. This makes it a valuable tool for studying autoimmune responses in the retina and developing potential therapeutic interventions .

Properties

CAS No.

211426-18-5

Molecular Formula

C₁₀₃H₁₅₇N₂₅O₂₉

Molecular Weight

2209.50

sequence

One Letter Code: SGIPYIISYLHPGNTILHVD

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.